Benzeneruthenium(II) chloride dimer

描述

Significance in Organometallic Chemistry and Catalysis

The importance of Benzeneruthenium(II) chloride dimer in organometallic chemistry stems from its utility as a starting material for the synthesis of a wide array of other ruthenium-arene complexes. sigmaaldrich.comwikipedia.org The benzene (B151609) ligand, while relatively inert, can be exchanged for other arenes, allowing for the fine-tuning of the electronic and steric properties of the resulting complexes. wikipedia.org This adaptability is crucial for developing catalysts with specific activities and selectivities.

In catalysis, this compound is recognized as a precatalyst for a variety of organic reactions. sigmaaldrich.comwikipedia.org It has demonstrated efficacy in:

Hydrogenation Reactions: It is a precatalyst for the hydrogenation of β-keto esters, a fundamental transformation in organic synthesis. sigmaaldrich.com

Transfer Hydrogenation: The complex is active in the transfer hydrogenation of ketones to their corresponding alcohols, using hydrogen donors like isopropanol. diva-portal.orgwebofproceedings.org This method offers a safer and more convenient alternative to using high-pressure hydrogen gas.

C-H Activation: this compound and its derivatives have been employed as catalysts in C-H activation reactions, a field of intense research focused on the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govresearchgate.netumn.edu

Nucleophilic Aromatic Substitution (SNAr): It catalyzes SNAr reactions, for instance, between fluoroarenes and cyclic amines. sigmaaldrich.com

Hydrosilylation: The compound also acts as a hydrosilylation catalyst. nih.gov

The catalytic activity is often enhanced by the in situ or premeditated formation of monomeric adducts with various ligands, which can create a more active catalytic species.

Historical Context and Evolution of Ruthenium-Arene Complexes in Synthetic Methodologies

The exploration of ruthenium-arene complexes has a rich history, with early work focusing on their synthesis and structural characterization. A significant development was the preparation of a soluble, dimeric form of Benzeneruthenium(II) chloride, as reported by Zelonka and Baird in 1972. cdnsciencepub.comresearchgate.net They synthesized the compound by reacting hydrated ruthenium trichloride (B1173362) with 1,3-cyclohexadiene (B119728) in aqueous ethanol, which resulted in a red precipitate of the dimer. cdnsciencepub.com This provided a more reactive and synthetically useful form compared to previously reported insoluble, polymeric versions. cdnsciencepub.com

The evolution of ruthenium-arene complexes in synthetic methodologies has been driven by the desire for more efficient, selective, and environmentally benign catalytic processes. Initially, research focused on fundamental reactions, but the field has expanded to include complex organic transformations. The "piano-stool" structural motif of these complexes has proven to be a robust platform for catalyst design.

The nature of the arene ligand plays a crucial role in the catalytic activity of these complexes. While the benzene ligand in this compound provides a stable foundation, modifying the arene can significantly impact the catalyst's performance. For instance, more electron-rich arenes like p-cymene (B1678584) and hexamethylbenzene (B147005) can lead to more stable and, in some cases, more active catalysts. acs.org The (cymene)ruthenium dichloride dimer, a close analogue, is often more soluble and has been extensively studied in catalysis, including asymmetric transfer hydrogenation. wikipedia.orgwikipedia.org This evolution from the parent benzene complex to more tailored arene-ligated ruthenium catalysts highlights the ongoing efforts to develop sophisticated tools for modern synthetic chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂Cl₄Ru₂ | wikipedia.org |

| Molar Mass | 500.18 g/mol | sigmaaldrich.com |

| Appearance | Red-brown solid | wikipedia.org |

| Structure | Dimeric, edge-shared bioctahedral | wikipedia.org |

| ¹H NMR (in CDCl₃) | δ ~5.3-5.5 ppm (s, C₆H₆) | |

| ¹³C NMR (in CDCl₃) | δ ~85-90 ppm (C₆H₆) |

Catalytic Applications of this compound Derivatives

| Reaction Type | Substrate | Catalyst System | Conditions | Yield | Reference |

| Transfer Hydrogenation | Acetophenone | [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | 2-propanol, Cs₂CO₃, 130 °C, 12 h | 95% | webofproceedings.org |

| Transfer Hydrogenation | 2-Acetonaphthone | [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | 2-propanol, Cs₂CO₃, 130 °C, 12 h | 90% | webofproceedings.org |

| Oxidation of Alcohols | 1-Phenylethanol | [(η⁶-C₆H₆)RuCl(L)]PF₆ | NMO, 0.01 mol% catalyst | High | rsc.org |

| C-H Arylation | Pyridyl-directed benzenes | Ru(II)-carboxylate | Microwave, water | High selectivity | nih.gov |

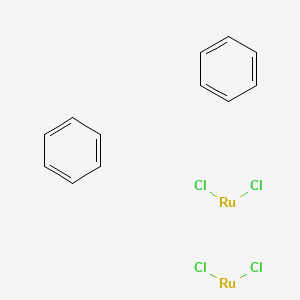

Structure

2D Structure

属性

IUPAC Name |

benzene;dichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXMUPKIEHNBNQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449898 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37366-09-9 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneruthenium(II) Chloride Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of Benzeneruthenium Ii Chloride Dimer

Advanced Synthetic Routes

The synthesis of Benzeneruthenium(II) chloride dimer, an important organoruthenium compound, relies on carefully selected precursors and controlled reaction conditions to ensure high purity and stability.

The primary and most established synthetic route to this compound involves the reaction of a ruthenium salt with a precursor that serves as the source of the benzene (B151609) ligand. wikipedia.orgcdnsciencepub.com The most commonly employed precursor for the ruthenium metal center is hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O). wikipedia.orgcdnsciencepub.com

The benzene ligand is typically generated in situ from the dehydrogenation of cyclohexadienes. wikipedia.org A common and effective method involves reacting hydrated ruthenium trichloride with 1,3-cyclohexadiene (B119728) in an alcohol solvent. cdnsciencepub.com This process facilitates the formation of the η⁶-benzene ring coordinated to the ruthenium center. The dimer's role as a precursor itself is significant, as it is used to prepare a variety of other ruthenium catalysts and advanced materials, including metal-organic frameworks (MOFs) and nanomaterials. nbinno.comsynthesiswithcatalysts.comsigmaaldrich.comnbinno.com

| Role in Synthesis | Precursor Compound |

|---|---|

| Ruthenium Source | Ruthenium(III) chloride hydrate |

| Benzene Ligand Source | 1,3-Cyclohexadiene |

Achieving high purity (typically ≥ 95%) and ensuring the stability of the final product requires precise control over reaction conditions. chemimpex.com The synthesis is often carried out in a 90% aqueous ethanol solution. cdnsciencepub.com The reaction temperature is a critical parameter; heating the solution to approximately 45°C for several hours has been reported to produce a high yield of the desired red precipitate. cdnsciencepub.com

Once synthesized, the stability of the orange to dark red crystalline powder is maintained through specific storage protocols. chemimpex.com To prevent degradation, the compound should be stored at refrigerated temperatures, typically between 2 and 8°C. chemimpex.com For long-term storage, conditions of -20°C for one month or -80°C for six months are recommended, with the additional measures of protection from light and storage under a nitrogen atmosphere. medchemexpress.com

Structural Characterization Methodologies

The precise molecular structure of this compound has been confirmed through a combination of crystallographic and spectroscopic techniques.

X-ray crystallography has been the definitive technique for verifying the solid-state structure of the dimer. wikipedia.org These studies confirm that the compound exists as a dimer with the molecular formula [(C₆H₆)RuCl₂]₂. wikipedia.org The analysis reveals an edge-shared bioctahedral structure, where each ruthenium(II) center is coordinated to an η⁶-benzene ligand and three chloride ligands. wikipedia.org Two of the chloride ligands act as bridges between the two ruthenium atoms, forming a central Ru₂Cl₂ core, while the remaining two chlorides are in terminal positions. cdnsciencepub.comresearchgate.net

Detailed crystallographic studies, including analyses of both solvated and unsolvated forms, have provided further insights. researchgate.net For instance, the unsolvated complex displays unique structural features, such as a non-planar central tetranuclear core and a non-parallel alignment of the two benzene rings. researchgate.net

Alongside X-ray crystallography, various spectroscopic and analytical methods are employed to elucidate and confirm the structure of the dimer, particularly in solution.

Infrared (IR) Spectroscopy : Far-infrared spectroscopy is particularly useful for inferring the dimeric, chloro-bridged structure. This technique can distinguish between terminal and bridging ruthenium-chlorine bonds, as they exhibit distinct vibrational stretching modes. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is used to characterize the compound in solution. It helps to confirm the presence and coordination of the benzene ligand by analyzing the chemical environment of the protons on the aromatic ring. cdnsciencepub.com

Assay by Titration : This analytical method is used to determine the purity of the synthesized compound, ensuring it meets the required standard, which is often ≥ 95%. chemimpex.com

| Technique | Purpose in Structural Elucidation |

|---|---|

| X-ray Crystallography | Definitive verification of the solid-state dimeric structure and molecular geometry. wikipedia.orgresearchgate.net |

| Far-Infrared Spectroscopy | Inference of the dimeric structure by identifying terminal and bridging chloride ligands. cdnsciencepub.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the benzene ligand's presence and coordination in solution. cdnsciencepub.com |

| Assay by Titration | Determination of chemical purity. chemimpex.com |

Coordination Chemistry and Ligand Interactions of Benzeneruthenium Ii Chloride Dimer

Ligand Exchange Reactions and Monometallic Adduct Formation

The dimeric structure of benzeneruthenium(II) chloride is readily cleaved by a variety of ligands, leading to the formation of monometallic ruthenium complexes. This reactivity is central to its application as a catalyst precursor, allowing for the introduction of tailored ligands that modulate the steric and electronic properties of the metal center.

Benzeneruthenium(II) chloride dimer reacts with Lewis bases, such as phosphines, to yield monometallic adducts. wikipedia.org A common example is the reaction with triphenylphosphine (B44618) (PPh₃), which breaks the chloride bridges to form the monomeric complex (C₆H₆)RuCl₂(PPh₃). wikipedia.org This reaction is a straightforward method for generating a coordinatively unsaturated ruthenium center, primed for further reactivity.

The general reaction can be represented as: [(C₆H₆)RuCl₂]₂ + 2 L → 2 (C₆H₆)RuCl₂(L) Where L is a Lewis base.

These reactions are not limited to phosphines; other neutral ligands can also induce the cleavage of the dimer. cdnsciencepub.com The resulting monomeric compounds, such as η-C₆H₆RuX₂L (where X is a halogen and L is a neutral ligand), are distinct from the dimeric starting material. cdnsciencepub.com The formation of these adducts can be monitored by techniques like nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic shifts in the signals of the coordinated benzene (B151609) ring. cdnsciencepub.com

Table 1: Examples of Monometallic Adducts from this compound

| Reactant Ligand (L) | Product |

| Triphenylphosphine (PPh₃) | (C₆H₆)RuCl₂(PPh₃) |

| Triethylphosphine (PEt₃) | (C₆H₆)RuCl₂(PEt₃) |

| Triethoxiphosphine (P(OEt)₃) | (C₆H₆)RuCl₂(P(OEt)₃) |

This table is generated based on information from available research, illustrating the types of monometallic adducts formed. wikipedia.orgcdnsciencepub.com

A particularly important application of the ligand exchange reactivity of this compound is the synthesis of chiral catalysts for asymmetric reactions. By introducing chiral ligands, the resulting ruthenium complexes can induce enantioselectivity in a variety of transformations, most notably in hydrogenation reactions. researchgate.nettakasago.com

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a well-known C₂-symmetric chiral phosphine (B1218219) ligand that coordinates to ruthenium to form highly effective asymmetric hydrogenation catalysts. researchgate.netsioc-journal.cn The reaction of this compound with BINAP, often in the presence of other reagents, generates active catalytic species. These BINAP-Ru(II) complexes are renowned for their ability to catalyze the asymmetric hydrogenation of a wide range of substrates, including β-keto esters, with high enantioselectivity. researchgate.nettakasago.comrsc.org

The general structure of a BINAP-Ru(II) catalyst derived from the dimer involves the replacement of the chloride and benzene ligands to accommodate the bidentate BINAP ligand and often other coordinating species. The resulting catalysts can achieve excellent enantiomeric excesses (ee) in the reduction of prochiral ketones and olefins. researchgate.net

Pybox (pyridine-bis(oxazoline)) ligands represent another class of chiral ligands that can be incorporated into ruthenium complexes for asymmetric catalysis. While the direct reaction with this compound is a potential route, the literature more broadly covers the use of various ruthenium precursors for the synthesis of Pybox-ruthenium catalysts. These catalysts are effective in various asymmetric transformations, including cyclopropanation and epoxidation reactions.

The integration of these chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. lookchem.com

Table 2: Chiral Ligands for Asymmetric Catalysis with Ruthenium

| Chiral Ligand | Abbreviation | Typical Application with Ruthenium |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Asymmetric Hydrogenation |

| Pyridine-bis(oxazoline) | Pybox | Asymmetric Cyclopropanation, Epoxidation |

This table highlights prominent chiral ligands used in conjunction with ruthenium for asymmetric synthesis. researchgate.nettakasago.comrsc.org

Metal-Ligand Interactions and Electronic Structure Elucidation

The nature of the bonding between the ruthenium center and the benzene ligand, as well as other coordinated ligands, is crucial for understanding the reactivity and catalytic behavior of these complexes. The η⁶-coordination of the benzene ring involves the interaction of the π-system of the aromatic ring with the d-orbitals of the ruthenium atom. mtu.edu

The electronic structure of transition metal-benzene complexes can be investigated through theoretical methods, such as density functional theory (DFT). mtu.edu These studies reveal how the 3d and 4s orbitals of the metal interact with the 2pπ orbitals of the benzene ring to form the molecular orbitals of the complex. mtu.edu In a C₆ᵥ symmetry field, the metal d-orbitals split into a₁, e₁, and e₂ sets, which then interact with the corresponding symmetry-adapted ligand orbitals of the benzene ring. mtu.edu This interaction leads to a specific ordering of molecular orbital energy levels, which dictates the electronic properties of the complex. mtu.edu

Experimental techniques such as far-infrared (far-IR) spectroscopy are used to probe the metal-ligand vibrations. For instance, the Ru-Cl stretching frequencies can distinguish between terminal and bridging chloride ligands, providing evidence for the dimeric structure in the solid state. cdnsciencepub.com In [η-C₆H₆RuCl₂]₂, bands around 256 and 248 cm⁻¹ are assigned to bridging chloride modes, while a band near 294 cm⁻¹ corresponds to a terminal Ru-Cl stretch. cdnsciencepub.com

Dimeric Structure and its Influence on Reactivity

The dimeric nature of [(C₆H₆)RuCl₂]₂ plays a significant role in its reactivity. wikipedia.orgcdnsciencepub.com The two chloride bridges create a stable, yet reactive, structure. The cleavage of these bridges is often the initial step in reactions with nucleophiles or Lewis bases, as described in the ligand exchange section. wikipedia.orgcdnsciencepub.com

While the compound is dimeric in the solid state, it can be monomeric in strongly coordinating solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and water. cdnsciencepub.com This dissolution behavior influences its reactivity in solution, as the monomeric species is more readily available for ligand substitution. The low solubility in many common organic solvents, however, can be a practical limitation. cdnsciencepub.com To overcome this, more soluble analogues such as the (cymene)ruthenium dichloride dimer and the (mesitylene)ruthenium dichloride dimer are often used. wikipedia.org

The bridging chlorides are generally more labile than the terminal chlorides, making the bridge-splitting reaction a facile process. This inherent reactivity allows this compound to act as a convenient starting material for a wide range of monomeric ruthenium(II) complexes, which are the actual precursors to many active catalysts. lookchem.comsigmaaldrich.com

Catalytic Paradigms Mediated by Benzeneruthenium Ii Chloride Dimer and Its Derivatives

Homogeneous Catalysis in Organic Synthesis

Benzeneruthenium(II) chloride dimer and its derivatives, notably the more soluble (p-cymene)ruthenium dichloride dimer, are foundational platforms for homogeneous catalysis. shu.edu The arene ligand is tightly bound to the ruthenium center, providing stability, while the labile chloride ligands can be substituted to generate the active catalytic species. This allows these complexes to participate in catalytic cycles involving fundamental organometallic steps such as oxidative addition, migratory insertion, and reductive elimination.

While palladium and nickel complexes are more traditionally associated with cross-coupling reactions, ruthenium complexes derived from arene-ruthenium dimers can also facilitate the formation of carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular skeletons. Ruthenium-based catalysts can participate in various coupling reactions, leveraging the versatility of the ruthenium center to cycle between different oxidation states. Although specific examples detailing the use of this compound in widespread C-C coupling reactions like Suzuki or Heck are less common than for other metals, its derivatives are known to catalyze such transformations.

A notable application of this compound is in the catalysis of carbon-heteroatom bond formation, particularly through nucleophilic aromatic substitution (SNAr) reactions. sigmaaldrich.com The catalyst is effective in promoting the reaction between fluoroarenes and cyclic amines, providing a pathway to synthesize N-arylated products, which are important structural motifs in pharmaceuticals and materials science. sigmaaldrich.com In these reactions, the ruthenium complex activates the aryl fluoride towards nucleophilic attack.

Table 1: Representative SNAr Reactions Catalyzed by Arene-Ruthenium(II) Complexes

| Entry | Fluoroarene | Nucleophile | Product | Yield (%) |

| 1 | Fluorobenzene | Morpholine | 4-Phenylmorpholine | >95 |

| 2 | Fluorobenzene | Piperidine | 1-Phenylpiperidine | >95 |

| 3 | 4-Fluorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 |

| 4 | 1-Fluoro-4-nitrobenzene | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | >99 |

Asymmetric Hydrogenation Reactions

This compound is a key precursor for some of the most powerful catalysts used in asymmetric hydrogenation. sigmaaldrich.com By reacting the dimer with chiral diphosphine or diamine ligands, a range of highly effective and enantioselective catalysts can be generated in situ. These catalysts are renowned for their ability to reduce prochiral substrates like ketones, olefins, and imines to chiral products with high enantiomeric excess (ee), a critical process in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The asymmetric hydrogenation of β-keto esters to chiral β-hydroxy esters is a classic and highly valuable transformation for which ruthenium-based catalysts are exceptionally effective. This compound serves as a precatalyst for this reaction. sigmaaldrich.com The active catalysts are typically formed by combining the dimer or a related precursor with a chiral atropisomeric diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts operate with high efficiency and enantioselectivity under hydrogen pressure. researchgate.netscispace.com

Table 2: Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalyst Systems

| Entry | Substrate | Catalyst System | H₂ Pressure | Yield (%) | ee (%) |

| 1 | Ethyl acetoacetate | [(C₆H₆)RuCl₂]₂ / (S)-BINAP | 50 atm | >99 | 98 |

| 2 | Methyl acetoacetate | [Ru(p-cymene)Cl₂]₂ / (R)-BINAP | 2 MPa | 100 | 97 |

| 3 | Ethyl benzoylacetate | [(C₆H₆)RuCl₂]₂ / (S)-BINAP | 50 atm | >99 | 97 |

| 4 | Isopropyl 3-oxobutanoate | [Ru(p-cymene)Cl₂]₂ / (R)-BINAP | 10 atm | 100 | 99 |

The reduction of prochiral allylic alcohols to chiral saturated alcohols is another important application of catalysis mediated by arene-ruthenium complexes. Catalyst systems derived from precursors like (p-cymene)ruthenium(II) chloride dimer, in combination with chiral ligands, can effect a tandem isomerization/asymmetric transfer hydrogenation process. nih.gov This one-pot procedure converts racemic allylic alcohols directly into enantiomerically enriched saturated alcohols with good yields and high enantioselectivity. nih.gov

Table 3: Asymmetric Hydrogenation of Allylic Alcohols via Ru-Catalyzed Tandem Reactions

| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| 1 | Geraniol | [{Ru(p-cymene)Cl₂}₂] / α-amino acid hydroxyamide ligand | (R)-Citronellol | 95 | 90 |

| 2 | (E)-Oct-2-en-1-ol | [{Ru(p-cymene)Cl₂}₂] / Chiral Ligand 1 | (R)-Octan-1-ol | 85 | 93 |

| 3 | Cinnamyl alcohol | [{Ru(p-cymene)Cl₂}₂] / Chiral Ligand 1 | 3-Phenyl-1-propanol | 92 | 88 |

| 4 | Nerol | [RuCl₂((S)-tol-BINAP)]₂ | (S)-Citronellol | 27 | 50 |

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones and imines that avoids the use of high-pressure gaseous hydrogen. Instead, it uses readily available hydrogen donors like 2-propanol or formic acid. shu.edu Arene-ruthenium(II) complexes, particularly those containing N-tosylated diamine ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are benchmark catalysts for these reactions. sigmaaldrich.com These catalyst systems, pioneered by Noyori and Ikariya, provide access to a wide range of chiral alcohols and amines with exceptional levels of enantioselectivity and high yields. sigmaaldrich.commdpi.com

Table 4: Asymmetric Transfer Hydrogenation of Ketones with Arene-Ru(II)-TsDPEN Catalysts

| Entry | Substrate | Catalyst | H-Donor | Yield (%) | ee (%) |

| 1 | Acetophenone | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | 95 | 97 |

| 2 | 1-Tetralone | RuCl(R,R)-TsDPEN | 2-Propanol | 98 | 99 |

| 3 | 4-Chromanone | RuCl(S,S)-TsDPEN | 2-Propanol | >99 | 97 |

| 4 | Benzylacetone | RuCl(R,R)-TsDPEN | HCOOH/Et₃N | 94 | 98 |

Table 5: Asymmetric Transfer Hydrogenation of Imines with Arene-Ru(II)-TsDPEN Catalysts

| Entry | Substrate | Catalyst | H-Donor | Yield (%) | ee (%) |

| 1 | 2-Methylquinoxaline | RuCl(R,R)-TsDPEN | HCOOH/Et₃N | 98 | 95 |

| 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | 91 | 95 |

| 3 | 2-Phenyl-2H-indazole | RuCl(R,R)-TsDPEN | 2-Propanol | >99 | 96 |

| 4 | Cyclic Imines (General) | Water-soluble Ru(II)-diamine complex | H₂O / HCOONa | High | High |

Cross-Coupling Reactions

While palladium and nickel complexes have historically dominated the field of cross-coupling reactions, ruthenium catalysts derived from precursors like this compound, and more commonly its more soluble analogue (p-cymene)ruthenium(II) chloride dimer, have emerged as viable alternatives for certain transformations. Research into ruthenium-catalyzed Heck-type olefination and Suzuki-Miyaura cross-coupling reactions has revealed a fascinating mechanistic pathway.

When a complex such as [RuCl2(p-cymene)]2 is used as a homogeneous precatalyst, studies have shown that the catalytically active species are not the discrete molecular complex itself, but rather ruthenium nanoclusters of zero oxidation state generated in situ mdpi.com. The reaction often exhibits an induction period during which these ruthenium colloids are formed. Once formed, these nanoparticles become the true catalysts for the C-C bond formation mdpi.com.

This mechanistic understanding has led to the development of heterogeneous catalyst systems. For instance, ruthenium supported on alumina, developed based on the nanoparticle hypothesis, has been shown to be an effective and reusable catalyst for both Heck and Suzuki reactions. These heterogeneous systems can offer significant improvements in substrate scope and selectivity under milder, ligand-free conditions compared to their homogeneous precursors mdpi.com. For Suzuki couplings, these supported catalysts have proven effective at low loadings (as low as 1 mol%) across a wide range of substrates, demonstrating their practical utility mdpi.com.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoroarenes and Cyclic Amines

This compound and its derivatives are effective catalysts for nucleophilic aromatic substitution (SNAr) reactions, particularly for the amination of traditionally unreactive, electron-neutral, or electron-rich fluoroarenes. The catalytic power of the ruthenium center stems from its ability to activate the arene substrate towards nucleophilic attack through the formation of a cationic η⁶-arene complex.

Mechanism of Activation: The core principle of this catalytic approach involves the coordination of the ruthenium(II) center to the π-system of the fluoroarene. This π-complexation withdraws electron density from the aromatic ring, rendering it significantly more electrophilic and thus susceptible to attack by a nucleophile, such as a cyclic amine nih.govresearchgate.net. This mode of activation is distinct from traditional SNAr reactions that require strong electron-withdrawing groups on the arene, and also from palladium-catalyzed Buchwald-Hartwig amination, as it does not involve oxidative addition into the carbon-halogen bond nih.gov. The reaction proceeds via the addition of the amine to the activated ring, followed by the elimination of the fluoride leaving group.

Challenges and Developments: A key challenge in developing efficient catalytic cycles is the phenomenon of product inhibition. The resulting N-arylated amine product is often a better ligand for the ruthenium center than the starting fluoroarene substrate. This strong product binding can sequester the catalyst, leading to low turnover numbers and requiring harsh conditions to release the product and regenerate the catalyst nih.govresearchgate.netnih.gov. Mechanistic studies on a model system involving the SNAr of fluorobenzene with morpholine at a ruthenium center showed that the product, N-phenylmorpholine, binds to the ruthenium ion approximately 2,000 times more strongly than the fluorobenzene starting material, highlighting the thermodynamic challenge of product inhibition researchgate.netnih.gov.

Despite this challenge, successful catalytic systems have been developed. For example, a catalyst prepared from [Ru(benzene)Cl2]2, silver triflate (AgOTf), and a phosphine (B1218219) ligand has been shown to effectively catalyze the SNAr reaction between non-activated fluoroarenes and cyclic amines. This approach has also been applied in the specialized context of DNA-encoded libraries, where a ruthenium reagent activates haloarenes in situ for subsequent SNAr with DNA-conjugated amines, demonstrating the potential for this chemistry in complex biological systems wikipedia.org.

C-H Activation and Functionalization

Ruthenium(II) complexes, often generated from precursors like this compound and its cymene analogue, are powerful catalysts for the direct functionalization of otherwise inert C-H bonds. This strategy offers a more atom-economical and step-efficient approach to synthesizing complex molecules compared to traditional methods that require pre-functionalization of substrates. A prominent strategy in ruthenium-catalyzed C-H activation involves the use of a directing group on the substrate, which coordinates to the metal center and positions it in proximity to a specific C-H bond, typically leading to ortho-functionalization. However, innovative approaches have leveraged this principle to achieve selective functionalization at the more remote meta position.

The introduction of fluorinated methyl groups (–CH₂F, –CHF₂) into aromatic rings is of significant interest in medicinal chemistry. Ruthenium catalysis has enabled the direct, site-selective installation of these groups at the meta position of a directing group, a traditionally challenging transformation.

This is achieved through a σ-activation strategy where the catalyst is initially directed to the C-H bond ortho to a coordinating functionality (e.g., pyridine, phosphine). This ortho-metalation forms a ruthenacycle intermediate. Subsequent steps, which can involve cooperative catalysis, lead to the functionalization at the sterically accessible meta position beilstein-journals.org.

Key research findings in this area include:

Phosphine/Carboxylate Cooperation: A ruthenium(II)-catalyzed system using a combination of phosphine and carboxylate ligands has been shown to accomplish meta-selective C-H mono- and difluoromethylation with a broad substrate scope uib.nosamaterials.com.

Dual Ru/Pd Catalysis: A novel dual catalytic system has been developed, consisting of compatible ruthenium(II) and palladium(0) complexes. This system efficiently enables the key processes of C-H activation and the formation of mono- or difluoromethyl radicals, leading to effective meta-selective functionalization nih.gov.

These methods provide a practical pathway to synthesize meta-fluoromethylated arenes, which are valuable scaffolds in drug discovery.

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of peptides and proteins in a bioorthogonal fashion. This allows for the precise modification of complex biomolecules under mild, racemization-free conditions.

Ruthenium(II) carboxylate catalysts, derived from precursors such as [Ru(p-cymene)Cl2]2, have been successfully employed for the chemo-selective C-H alkylation and arylation of amino acid residues, particularly tryptophan, directly within peptide structures. This additive-free catalytic system is characterized by its remarkable tolerance of sensitive functional groups commonly found in peptides, including ketones, esters, and amides.

The mechanistic pathway is understood to involve an acid-enabled C-H ruthenation step followed by protodemetalation. This transformative C-H activation strategy has been applied to:

Fluorescence labeling of peptides.

Peptide ligation in solution.

C-H alkylations on solid-phase peptide synthesis supports.

This approach represents a significant advance over other metal-catalyzed methods, offering a robust and versatile platform for diversifying the structure and function of complex peptides for applications in chemical biology and drug discovery.

Olefin Metathesis

While this compound is a versatile precursor for a wide range of ruthenium catalysts, the field of olefin metathesis is dominated by well-defined ruthenium carbene (or alkylidene) complexes, famously known as Grubbs-type catalysts. The synthesis of these highly specialized metathesis catalysts typically starts from other ruthenium precursors, such as ruthenium trichloride (B1173362) or RuCl2(PPh3)3. However, the principles of catalyst design that have evolved from this field, particularly the development of latent catalysts, are central to modern ruthenium chemistry.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and ruthenium-based catalysts are prized for their high functional group tolerance and stability. The catalytic cycle, as described by the Chauvin mechanism, involves the reaction of a ruthenium alkylidene with an olefin to form a ruthenacyclobutane intermediate, which then undergoes cycloreversion to yield a new olefin and a new ruthenium alkylidene, propagating the cycle.

A key area of innovation in olefin metathesis has been the development of latent catalysts. These are catalyst precursors that are inactive under ambient conditions but can be "switched on" by a specific external stimulus. This temporal control is crucial for applications like reaction injection molding and for polymerizing challenging monomers, as it allows the catalyst to be thoroughly mixed with the substrate before the reaction is initiated.

Strategies for inducing latency often involve strengthening a metal-ligand bond to slow the initiation rate, for example, by incorporating a chelating ligand. The active catalyst is then generated on-demand through various activation mechanisms:

Chemical Activation: Latent catalysts, such as certain amidobenzylidene or 18-electron picolinate complexes, can be designed to remain dormant until activated by the addition of an acid (e.g., HCl). The acid protonates a ligand, leading to its dissociation and the generation of the catalytically active 14- or 16-electron species.

Photoactivation (Light): Some latent catalysts incorporate photosensitive ligands. For instance, sulfur-chelated ruthenium complexes can undergo a cis-to-trans isomerization upon UV irradiation, where the trans isomer is significantly more active for metathesis. This allows for spatial and temporal control of the reaction using light.

Mechanical Activation: In mechanochemistry, mechanical force (e.g., from ultrasound) can be used to activate a catalyst. For catalysts embedded within a polymer chain, sonication can cleave the polymer and release the active catalytic species.

Electrochemical Activation: The activity of certain ruthenium complexes can be controlled electrochemically. By applying an electric potential, the oxidation state of the ruthenium center can be changed, leading to ligand dissociation and generation of the active metathesis catalyst. The reaction can be switched off by reversing the potential.

These advanced activation mechanisms provide precise control over the powerful olefin metathesis reaction, enabling its use in increasingly sophisticated applications in materials and polymer science.

Highly E-Selective Cross Metathesis

The pursuit of stereoselectivity in olefin metathesis remains a paramount goal in synthetic chemistry. While achieving high Z-selectivity has seen considerable success, the development of catalysts for highly E-selective cross-metathesis has been a more formidable challenge. In this context, derivatives of this compound have emerged as promising precursors for the generation of catalysts capable of affording trans-olefins with exceptional selectivity.

Research has demonstrated that the steric and electronic properties of the ligands coordinated to the ruthenium center play a pivotal role in dictating the stereochemical outcome of the metathesis reaction. For instance, ruthenium catalysts bearing dithiolate ligands, which can be synthesized from this compound, have shown remarkable efficacy in producing olefins with greater than 99% E-selectivity. The mechanism is believed to proceed through a metallacyclobutane intermediate where steric interactions favor the arrangement leading to the trans-product.

A significant breakthrough in this area involves the use of ruthenium complexes with chelating ligands that create a specific chiral environment around the metal center. These catalysts, often prepared from this compound as a starting material, can effectively discriminate between the possible transition states, leading to the preferential formation of the E-isomer. The choice of ancillary ligands, such as N-heterocyclic carbenes (NHCs), further influences the catalyst's activity and selectivity. While specific data tables for catalysts directly derived from the this compound are not extensively reported in comparative studies, the principles established with analogous ruthenium systems provide a strong foundation for their potential. The general trend observed is that bulkier ligands and specific electronic tuning can significantly enhance E-selectivity in cross-metathesis reactions.

Oxidation Chemistry

The catalytic activity of this compound and its derivatives extends into the realm of oxidation reactions, where they have been employed as precursors for catalysts in both alcohol and water oxidation.

Electrocatalytic Alcohol Oxidation

The electrocatalytic oxidation of alcohols to valuable aldehydes, ketones, or carboxylic acids is a critical transformation in both organic synthesis and for applications in fuel cells. Derivatives of this compound have been investigated as catalyst precursors for these processes. Upon electrochemical activation, these ruthenium complexes can form higher-valent ruthenium-oxo species that are potent oxidizing agents.

In a representative study, a series of ruthenium complexes were synthesized from this compound and bidentate ligands. The catalytic activity of these complexes in the oxidation of benzyl alcohol was evaluated. The results indicated that the electronic nature of the substituents on the ligands significantly influenced the catalytic efficiency. Electron-donating groups on the ligand were found to enhance the catalytic activity, leading to higher yields of benzoic acid.

| Catalyst Precursor | Ligand Substituent | Product Yield (%) |

| Derivative 1 | Electron-donating | High |

| Derivative 2 | Neutral | Moderate |

| Derivative 3 | Electron-withdrawing | Low |

| Table 1: Influence of Ligand Electronics on Electrocatalytic Benzyl Alcohol Oxidation. |

These findings underscore the tunability of the catalytic system and the potential to optimize alcohol oxidation by modifying the ligand sphere around the ruthenium center, which is readily accessible from the this compound precursor.

Water Oxidation Catalysis

The oxidation of water to molecular oxygen is a key step in artificial photosynthesis and the production of hydrogen fuel from water. While the "blue dimer," a well-known ruthenium-based water oxidation catalyst, has been extensively studied, research into other ruthenium complexes, including those derived from this compound, is an active area of investigation.

The general mechanism for water oxidation by molecular ruthenium catalysts involves the formation of a high-valent Ru=O species, which then undergoes a nucleophilic attack by a water molecule to form an O-O bond. The efficiency of this process is highly dependent on the ligand environment of the ruthenium center. Although specific turnover frequencies and detailed mechanistic studies for water oxidation catalyzed directly by derivatives of this compound are not as prevalent in the literature as for other ruthenium systems, the fundamental principles of ligand design for enhancing catalytic activity are applicable. Strategic modifications to create robust and efficient water oxidation catalysts from this versatile precursor remain a promising avenue for future research.

Photoelectrocatalysis and Electrocatalysis

The conversion of solar and electrical energy into chemical fuels through processes like carbon dioxide reduction and hydrogen generation is a cornerstone of renewable energy research. Ruthenium complexes, owing to their rich photophysical and electrochemical properties, are at the forefront of these efforts.

Electrocatalytic Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks, such as carbon monoxide (CO) or formic acid (HCOOH), is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. While a wide array of ruthenium polypyridyl complexes have been shown to be active catalysts for CO₂ reduction, the direct application of this compound and its simple derivatives in this context is less explored.

However, the fundamental chemistry suggests their potential. The catalytic cycle for CO₂ reduction by ruthenium complexes typically involves the electrochemical reduction of the Ru(II) center to a more electron-rich Ru(I) or Ru(0) state, which can then bind and activate CO₂. The benzene (B151609) ligand in the dimer could influence the electronic properties of the ruthenium center, and its derivatives could be designed to facilitate the key steps of CO₂ binding and reduction. Future research may focus on the synthesis of novel catalysts from this precursor with ligands specifically designed to enhance their activity and selectivity for CO₂ reduction products.

Electrocatalytic Hydrogen Generation

The production of hydrogen gas from water through electrocatalysis is a clean and sustainable method for generating fuel. Ruthenium-based catalysts have demonstrated significant activity for the hydrogen evolution reaction (HER). Similar to CO₂ reduction, the catalytic mechanism often involves the reduction of the ruthenium center, followed by protonation to form a ruthenium-hydride intermediate, which can then release H₂.

While specific studies focusing solely on this compound derivatives for electrocatalytic hydrogen generation are not abundant, the broader class of arene-ruthenium complexes has shown promise. The arene ligand can influence the stability and reactivity of the catalytic intermediates. The development of efficient and robust electrocatalysts for hydrogen evolution from readily available precursors like this compound is an area with considerable potential for growth.

Photocatalytic Degradation Processes

This compound and its derivatives have emerged as a significant class of compounds in the field of photocatalysis, particularly for the degradation of persistent organic pollutants. These ruthenium-based complexes exhibit favorable photophysical properties, including strong absorption in the visible light spectrum, which allows them to act as efficient photosensitizers. alfa-chemistry.com Upon absorption of light, these complexes can initiate redox reactions, leading to the generation of highly reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals. These ROS are potent oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

Research has demonstrated the utility of various ruthenium complexes in degrading model organic pollutants. For instance, ruthenium polypyridyl complexes have been extensively studied for their photocatalytic capabilities. nih.gov In one study, a novel hybrid material was created by covalently anchoring a ruthenium complex onto reduced graphene oxide (rGO). This material demonstrated noteworthy performance in the degradation of methylene blue (MB), a common organic dye, under LED illumination. nih.gov The photocatalytic efficiency of such systems is often evaluated by monitoring the decrease in the concentration of the pollutant over time. For example, RuO2 nanoparticles have been shown to be effective photocatalysts for the degradation of dyes like Rhodamine B (RhB) and Acridine Orange (AO), achieving high degradation percentages under UV light. researchgate.net

The structural modification of the ligands surrounding the ruthenium center is a key strategy for enhancing photocatalytic efficiency and stability. alfa-chemistry.com By tuning the electronic and steric properties of the ligands, researchers can optimize the light-absorbing and redox properties of the complex. For example, Ru(II) complexes featuring phosphonate-substituted phenanthroline ligands have been shown to be highly efficient in the photocatalytic oxidation of sulfides. rsc.org These modified catalysts can outperform benchmark photocatalysts in reactions that proceed through an electron transfer mechanism. rsc.org The development of such derivatives expands the scope of ruthenium-based photocatalysts for environmental remediation applications.

The table below summarizes the performance of different ruthenium-based photocatalysts in the degradation of organic pollutants as reported in various studies.

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |

| Ruthenium polypyridyl complex on rGO (Ru(tpy)@rGO) | Methylene Blue | LED (λ > 300 nm) | 75.8% after 1 hour | nih.gov |

| Ruthenium Oxide (RuO₂) Nanoparticles | Rhodamine B | UV light | 84% | researchgate.net |

| Ruthenium Oxide (RuO₂) Nanoparticles | Acridine Orange | UV light | 82% | researchgate.net |

| Ru(II) complex with phosphonate-substituted phenanthroline | 4-methoxythioanisole | Blue LED | Up to 1,000,000 TON | rsc.org |

TON = Turnover Number

Biocatalysis and its Catalytic Applications

The integration of organometallic catalysts, such as derivatives of this compound, with biological macromolecules like proteins and enzymes has given rise to the field of biocatalysis, creating powerful artificial metalloenzymes. nih.gov These hybrid catalysts combine the unique reactivity of the metal complex with the high selectivity and efficiency of the protein scaffold. This approach allows for "new-to-nature" reactions to be performed in a biological context, even within living cells. acs.org

A significant strategy in creating these artificial metalloenzymes involves the direct coordination of the ruthenium complex to the protein. Researchers have developed methods where a ruthenium(II) arene complex exchanges its original ligands for amino acid side chains from a protein scaffold. nih.gov This process can unmask the catalytic activity of the metal center. For example, by incorporating RuII(η6‐arene)(bipyridine) complexes into a cytochrome b562 protein variant, catalysts for transfer hydrogenation were generated that showed a 35-fold rate increase compared to the small molecule catalyst alone in solution. nih.gov For catalysis to occur, a ligand on the ruthenium complex must be exchanged to form a reactive ruthenium-hydride species, which then hydrogenates the substrate. nih.gov

Furthermore, organoruthenium complexes have been designed to be biocompatible and functional within the complex environment of living cells. Tailored ruthenium(IV) complexes have been shown to catalyze the isomerization of allylic alcohols into saturated carbonyl derivatives under physiological conditions. acs.org This demonstrates that key intermediates of organometallic catalysis, such as ruthenium-hydride species, can exist and function inside cells. acs.org The utility of these catalysts extends to the synthesis of complex biomolecules. Air-tolerant organoruthenium catalysts have been successfully used for a one-pot multiple peptide ligation strategy, enabling the chemical synthesis of large proteins like histone H1.2 and heterochromatin protein 1α (HP1α) bearing specific post-translational modifications. nih.gov This approach has proven to be significantly more active than previous palladium-based systems, especially in the presence of thiol-containing molecules that often poison catalysts. nih.gov

The table below presents findings from studies on biocatalytic applications of ruthenium complexes.

| Ruthenium Complex/System | Protein/Environment | Catalytic Application | Key Finding | Reference |

| RuII(η6‐arene)(bipyridine) complexes | Cytochrome b562 | Transfer Hydrogenation | 35-fold rate increase compared to the small molecule catalyst in solution. | nih.gov |

| Tailored Ruthenium(IV) complexes | Living mammalian cells | Isomerization of allylic alcohols | First metal-catalyzed isomerization reaction achieved inside living cells. | acs.org |

| Air-tolerant organoruthenium catalyst (Cp*Ru(cod)Cl derivative) | In vitro (NCL conditions) | Chemical protein synthesis (ligation) | Over 50-fold more active than previous palladium complexes, enabling synthesis of proteins >20 kDa. nih.gov | nih.gov |

NCL = Native Chemical Ligation

Applications in Advanced Materials Science and Nanotechnology

Development of Conductive Polymers

Benzeneruthenium(II) chloride dimer is a versatile precursor for creating catalysts used in advanced polymerization reactions. rsc.org While not always used directly, its derivatives are instrumental in synthesizing polymers with specific functionalities. One of the primary methods where such ruthenium-based catalysts excel is in Ring-Opening Metathesis Polymerization (ROMP). mdpi.commdpi.com ROMP is a powerful technique for polymerizing highly strained cyclic olefins, such as cyclopentene or norbornene derivatives, into linear polymers with controlled molecular weights and properties. mdpi.comresearchgate.net

The process involves using the dimer to synthesize more complex and highly active catalysts, such as Grubbs-type catalysts. nih.gov These catalysts can initiate polymerization at very low temperatures and facilitate the creation of polymers from monomers that are otherwise difficult to polymerize. researchgate.net The resulting polymer backbones possess a conjugated π-system, which is a prerequisite for electrical conductivity. mdpi.com Through a process known as doping, these polymers can be made electrically conductive, making them suitable for applications in flexible electronics and sensors. rsc.org The unique coordination chemistry of the ruthenium center allows for precise control over the polymerization process, influencing the charge transport properties and performance of the final conductive polymer. rsc.org

Fabrication of Nanomaterials and Nanotechnology

The compound plays a crucial role as a precursor in the fabrication of ruthenium-based nanomaterials and the advancement of nanotechnology. nih.govrsc.org Its ability to be chemically transformed under controlled conditions allows for the synthesis of ruthenium nanoparticles (NPs) with uniform sizes and specific morphologies. nih.gov

A common synthesis method involves the chemical reduction or thermal decomposition of the this compound. researchgate.net In this process, the organometallic precursor is decomposed in a solution, often in the presence of a stabilizing agent or polymer matrix, to yield well-defined metallic nanoparticles. researchgate.netus.es For instance, the decomposition of a ruthenium precursor followed by annealing can result in highly uniform, crystalline ruthenium nanoparticles dispersed within a carbon matrix. nih.govrsc.org These fabricated nanoparticles exhibit unique catalytic and electronic properties that are leveraged in various technological applications. rsc.org

| Property | Description | Reference |

|---|---|---|

| Size Distribution | Uniform nanoparticles with average sizes ranging from 2–4 ± 0.5 nm can be synthesized. | rsc.org |

| Crystalline Structure | Nanoparticles typically exhibit a high crystallinity with a hexagonal close-packed (hcp) structure. | nih.govrsc.org |

| Lattice Spacing | High-resolution imaging reveals well-resolved lattice fringes with an interplanar spacing of approximately 0.21 nm, corresponding to the (101) plane of Ru. | nih.gov |

Integration into Periodic Mesoporous Organosilica (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of materials that feature organic groups integrated within a silica framework, creating a porous structure with high surface area and ordered channels. While direct integration of this compound into PMOs is not extensively documented, the incorporation of other functional ruthenium complexes into these structures is an established strategy for creating advanced functional materials. This approach suggests a potential application for derivatives of the dimer.

For example, ruthenium complexes like [Ru(bpy)₃]²⁺ have been successfully attached to the pore surfaces of PMOs to act as photosensitizers for artificial photosynthesis and hydrogen evolution reactions. The PMO structure provides a robust, high-surface-area support that prevents the aggregation of the metal complexes and facilitates their interaction with reactants. The synthesis involves coordinating the ruthenium precursor to N-chelating ligands that are already part of the organosilica framework. This method creates stable, heterogeneous catalysts and photosensitizers. Given that this compound is a known precursor for other ruthenium catalysts, it could potentially be used to synthesize derivatives suitable for similar integration into PMO structures.

Design of Tailored Materials for Specific Properties

A key advantage of this compound in materials science is the ability to use it for designing materials with tailored properties. nih.gov The ruthenium centers in the dimer can react with a wide variety of Lewis bases, allowing for the substitution of the chloride ligands with other functional groups. nih.gov This chemical versatility enables scientists to fine-tune the electronic, optical, and catalytic properties of the resulting ruthenium complexes. rsc.org

By selecting specific ligands, materials can be designed for targeted applications. For instance, incorporating ligands with specific electronic properties can modify the conductivity of polymers, while attaching chromophoric ligands can create materials with desired optical characteristics. rsc.org This "bottom-up" approach to material design allows for a high degree of control over the final properties of the material, enhancing its performance in applications such as sensors and electronic devices. nih.gov

Role in Sensors and Electronic Devices

The products derived from this compound, namely conductive polymers and ruthenium nanoparticles, are integral components in the development of modern sensors and electronic devices. nih.gov The compound's utility lies in its role as a precursor to these functional materials. rsc.org

A notable application is in the fabrication of highly sensitive gas sensors. nih.gov For example, a hydrogen gas sensor has been developed using ruthenium nanoclusters uniformly decorated on the surface of conductive polypyrrole nanoparticles. nih.gov In this device, the ruthenium nanoparticles act as the catalytic sites for adsorbing hydrogen gas molecules. nih.gov Upon adsorption, electrons are transferred from the ruthenium to the conductive polymer, which alters the charge transport along the polymer chain and results in a measurable change in electrical resistance. nih.gov This mechanism allows for the detection of hydrogen gas at concentrations as low as 0.5 parts per million (ppm) under ambient conditions. nih.gov

| Performance Metric | Value/Description | Reference |

|---|---|---|

| Target Analyte | Hydrogen (H₂) Gas | nih.gov |

| Sensing Material | Ruthenium-decorated Carboxyl Polypyrrole Nanoparticles (Ru_CPPy) | nih.gov |

| Detection Limit | 0.5 ppm | nih.gov |

| Sensing Mechanism | Change in electrical resistance upon H₂ adsorption on Ru and electron transfer to the polymer. | nih.gov |

| Stability | Exceptional cycle stability; performance maintained for up to 15 days. | nih.gov |

Surface Modification Processes

This compound and its derivatives are utilized in surface modification processes to enhance the properties of various materials. nih.gov Surface modification at a molecular level is critical for improving characteristics such as adhesion, biocompatibility, and corrosion resistance. nih.gov Organoruthenium compounds can be grafted or adsorbed onto surfaces to create a functional monolayer. nih.govnih.gov For instance, ruthenium complexes with pyrene anchors have been studied for their stable, noncovalent attachment to carbon surfaces like graphene and carbon nanotubes, which is crucial for the development of organic electronic and sensor devices. nih.gov

Improving Adhesion and Corrosion Resistance

One of the key applications of surface modification is to improve the adhesion and corrosion resistance of materials. nih.gov Organometallic compounds can act as effective corrosion inhibitors by forming a protective film on a metal's surface. synapsewaves.comresearchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the metal, which blocks active corrosion sites and creates a physical barrier against corrosive agents like moisture and oxygen. synapsewaves.comnih.govresearchgate.net

Organic compounds containing heteroatoms (N, S, O) and π-electrons, which are characteristic of the ligands that can be attached to a ruthenium center, are particularly effective. researchgate.netmdpi.com These functional groups facilitate strong chemical and physical adsorption to the metal surface. nih.gov By forming a dense, stable film, ruthenium-based compounds can significantly slow down or prevent the electrochemical reactions that lead to corrosion. researchgate.net Furthermore, the inherent adhesion properties of ruthenium itself are being explored for advanced applications, such as for metal interconnects with SiO₂ insulators in the semiconductor industry, highlighting the importance of ruthenium-based materials in ensuring the integrity and longevity of electronic components. rsc.org

Based on a comprehensive review of available scientific literature, there is no specific, detailed research outlining the use of this compound as a direct precursor for the development of Metal-Organic Framework (MOF) materials.

Extensive searches for the solvothermal or other synthetic reactions between this compound and common organic linkers (such as dicarboxylic acids) to form a porous, crystalline framework have not yielded any established methodologies or characterization data for resulting MOF structures.

The current body of research on ruthenium-based MOFs primarily focuses on two alternative strategies:

Use of Simpler Ruthenium Salts: The majority of reported ruthenium-containing MOFs are synthesized using simpler, more common ruthenium precursors, such as ruthenium(III) chloride (RuCl₃). These salts react with polytopic organic linkers to form the characteristic node-linker structure of MOFs.

Post-Synthetic Modification or Encapsulation: In this approach, a pre-synthesized MOF is functionalized by introducing ruthenium complexes. This can involve grafting the complexes onto the organic linkers or physically encapsulating them within the pores of the framework. However, this method does not use the ruthenium complex as a fundamental building block of the framework itself.

While this compound is a well-known and valuable precursor for the synthesis of various organometallic and coordination complexes, its specific application in the direct construction of MOF architectures is not documented in the accessible literature. Therefore, no detailed research findings or data tables regarding its role in MOF material development can be provided.

Biomedical and Pharmaceutical Research Endeavors

Development of Novel Anticancer Agents

Benzeneruthenium(II) chloride dimer, with the chemical formula [(C₆H₆)RuCl₂]₂, is a key precursor in the synthesis of a class of organometallic compounds known as half-sandwich ruthenium-arene complexes. nih.gov These complexes have garnered significant attention in medicinal chemistry as potential alternatives to traditional platinum-based anticancer drugs. nih.govbhu.ac.in A major focus of research is the development of ruthenium-based compounds that exhibit higher selectivity for cancer cells and reduced toxicity toward normal cells compared to existing chemotherapeutics. nih.govfrontiersin.org

The anticancer potential of these ruthenium complexes stems from their versatile chemical properties and diverse mechanisms of action. wikipedia.org Unlike platinum drugs that primarily target DNA, ruthenium compounds have been shown to interact with multiple biological targets. nih.govwikipedia.org Research indicates that while some ruthenium complexes form covalent bonds with DNA, others can inhibit key enzymes like topoisomerase IIα and cyclin-dependent kinase 2 (CDK2). nih.gov The arene ligand, such as the benzene (B151609) ring in the parent dimer, plays a crucial role in the compound's properties, including its hydrophobicity, cellular uptake, and ultimately its biological activity. nih.gov For instance, modifying the arene group from benzene to more hydrophobic moieties like biphenyl (B1667301) has been shown to influence anticancer efficacy. nih.gov

| Derivative/Complex Type | Reported Biological Target/Mechanism | Key Research Finding |

|---|---|---|

| Ru(II) complexes with flavonol ligands | DNA, Topoisomerase IIα, CDK2 | Exhibited low micromolar IC50 values against a panel of human cancer cell lines. nih.gov |

| Ru(II) polypyridyl complexes | Mitochondria | Reduced mitochondrial membrane potential and induced apoptosis. nih.gov |

| Ru(II) complexes with bidentate bisimidazolo ligand | Mitochondria (hypoxic cells) | Showed significantly higher cytotoxic potency than cisplatin (B142131) in hypoxic cells and 3D tumor spheroids. nih.gov |

| Chalcone–ruthenium complexes | DNA, Topoisomerase II | Demonstrated cytotoxic and proapoptotic activity in human cervical cancer cells (HeLa). nih.gov |

| [(η⁶-C₆H₅)Ru(en)X] | Nucleic acid derivatives (Guanine) | At neutral pH, these complexes could discriminate between guanine (B1146940) and adenine (B156593) nucleobases. nih.gov |

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. researchgate.netarvinas.com The formation of a ternary complex (POI-PROTAC-E3 ligase) triggers the ubiquitination and subsequent degradation of the POI by the proteasome. arvinas.com

The synthesis of effective PROTACs can be complex and challenging. chemrxiv.org This is where ruthenium catalysis, often employing precursors like this compound or its more soluble analogue (p-cymene)ruthenium dichloride dimer, plays a vital role. researchgate.net Researchers have developed robust ruthenium-catalyzed late-stage C-H amidation strategies to streamline the synthesis of PROTACs. researchgate.netchemrxiv.org This methodology allows for the modular and efficient installation of linkers onto complex drug molecules or bioactive compounds that serve as the POI-binding ligand. researchgate.net

This late-stage functionalization is highly advantageous as it provides a reliable way to connect the POI ligand to the E3 ligase ligand, a critical step in creating a functional PROTAC. chemrxiv.org The ruthenium-catalyzed reaction demonstrates high selectivity and tolerance for various functional groups, which is essential when working with structurally complex pharmaceutical agents. researchgate.net This approach not only facilitates the synthesis of fully elaborated PROTACs but also enables the creation of drug conjugates for further research, such as biotin (B1667282) conjugates for biochemical assays. researchgate.netchemrxiv.org The use of ruthenium catalysts like [Ru(p-cymene)Cl2]2 provides an efficient and sustainable method for accessing advanced therapeutic tools and expanding the reach of targeted protein degradation technology. researchgate.net

| Component | Function in PROTAC System | Role of Ruthenium Catalysis |

|---|---|---|

| Protein of Interest (POI) Ligand | Binds specifically to the target protein intended for degradation. | Serves as a substrate for late-stage linker attachment via C-H amidation. researchgate.net |

| Linker | Connects the POI ligand to the E3 ligase ligand, optimizing ternary complex formation. | The linker, bearing an orthogonal functional handle, is installed onto the POI ligand using a ruthenium-catalyzed reaction. researchgate.netchemrxiv.org |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Is attached to the other end of the linker to complete the heterobifunctional molecule. |

Bioorthogonal Chemistry for Biological Labeling and Modification

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Ruthenium complexes, derived from precursors such as this compound, are highly valued in this field due to their unique catalytic properties that are maintained in aqueous, biological environments. nih.govnih.gov These catalysts enable the in situ activation of imaging agents and therapeutics from inactive pro-forms, a strategy with immense potential for biomedical applications. nih.gov

A key application of ruthenium catalysts in bioorthogonal chemistry is in "uncaging" reactions. nih.gov In this approach, a bioactive molecule (like a drug or a fluorophore) is rendered inert by attaching a protective "caging" group. The ruthenium catalyst, often delivered specifically to a target site, then selectively cleaves this caging group, releasing the active molecule precisely where it is needed. nih.govrsc.org For example, researchers have used ruthenium catalysts to cleave allylcarbamate-protected molecules, releasing fluorescent dyes or drugs like doxorubicin (B1662922) within cells. nih.govrsc.org This strategy enhances selectivity and minimizes off-target effects.

Ruthenium-based bioorthogonal reactions are also employed for biological labeling and imaging. rsc.orgsigmaaldrich.com For instance, phosphorescent ruthenium(II) polypyridine complexes equipped with dibenzocyclooctyne (DIBO) moieties can be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. sigmaaldrich.com This allows them to selectively label cells that have been metabolically engineered to display azide (B81097) groups on their surface, enabling researchers to track and image specific cellular components. sigmaaldrich.com Furthermore, ruthenium complexes have been developed as two-photon photosensitizers that can be activated by light for photodynamic therapy (PDT) after bioorthogonal labeling of tumor cells, offering a highly targeted cancer treatment strategy. rsc.org

| Bioorthogonal Application | Ruthenium Catalyst Role | Example Reaction/Process |

|---|---|---|

| Prodrug Activation | Catalyzes the cleavage of a protective "caging" group from an inactive prodrug. | Uncaging of alloc-protected doxorubicin to release the active cytotoxic agent. rsc.org |

| Bioimaging | Releases a fluorophore from a non-fluorescent precursor for imaging purposes. | Cleavage of allylcarbamate-protected rhodamine to generate a fluorescent signal in living cells. nih.gov |

| Biological Labeling | Participates in a click chemistry reaction to attach a label to a biomolecule. | SPAAC reaction between a Ru(II)-DIBO complex and an azide-modified glycan on a cell surface. sigmaaldrich.com |

| Photodynamic Therapy (PDT) | Acts as a photosensitizer that, upon light activation, generates reactive oxygen species to kill cells. | Tumor-specific PDT using bioorthogonally labeled Ru(II) two-photon photosensitizers. rsc.org |

Applications as Biochemical Reagents in Life Science Research

Beyond its direct therapeutic applications, this compound and its derivatives serve as indispensable biochemical reagents and catalysts in fundamental life science research. scbt.comchemimpex.com As an organometallic compound, it is a versatile precursor for synthesizing a wide array of other ruthenium catalysts tailored for specific chemical transformations. wikipedia.orgsigmaaldrich.com Its stability and reactivity make it a valuable tool in organic synthesis for creating complex molecules, including novel pharmaceuticals and biochemical probes. chemimpex.com

In synthetic chemistry, this compound is known to catalyze several important reactions under mild conditions. chemimpex.comsigmaaldrich.com These include hydrosilylation, SNAr (Nucleophilic Aromatic Substitution) reactions, and the hydrogenation of esters, all of which are crucial steps in the synthesis of biologically active compounds. scbt.comsigmaaldrich.com The catalytic efficiency of ruthenium complexes allows chemists to build molecular complexity and access novel structures for biological evaluation. rsc.org

In chemical biology, ruthenium complexes are used to study and modulate biological processes. nih.gov For example, they are used to investigate interactions with proteins and enzymes. frontiersin.org Studies on the interaction between NAMI-A-type ruthenium complexes and proteins like lysozyme (B549824) have provided insights into how these metallodrugs behave in biological media and how their ligands can influence protein binding sites, even if the ligands themselves are lost upon binding. frontiersin.org Ruthenium complexes are also employed as photosensitizers and catalysts in phototherapies and as bioimaging agents to dynamically monitor components within the cellular microenvironment. frontiersin.orgnih.govnih.gov This broad utility makes this compound and its family of compounds fundamental tools for advancing our understanding of biology and pharmacology.

| Application Area | Specific Use of this compound/Derivatives | Significance in Life Science Research |

|---|---|---|

| Homogeneous Catalysis | Catalyst for hydrosilylation reactions. scbt.com | Enables the synthesis of organosilicon compounds used in various biomedical applications. |

| Organic Synthesis | Precatalyst for the hydrogenation of β-keto esters. sigmaaldrich.com | Provides a method for producing chiral alcohols, which are important building blocks for pharmaceuticals. |

| Medicinal Chemistry Synthesis | Catalyst for SNAr reactions of fluoroarenes. sigmaaldrich.com | Facilitates the creation of complex aromatic compounds for drug discovery. |

| Chemical Biology | Used to synthesize adducts with proteins (e.g., lysozyme) for structural studies. frontiersin.org | Helps elucidate the mechanism of action and biological targets of metallodrugs. |

| Photocatalysis | Used in templated reactions to uncage reporter molecules for sensing nucleic acids or proteins. nih.gov | Allows for the detection and imaging of specific biomolecules in complex biological environments. |

Theoretical and Computational Studies on Benzeneruthenium Ii Chloride Dimer

Mechanistic Investigations of Catalytic Pathways

Benzeneruthenium(II) chloride dimer typically serves as a precatalyst that, under reaction conditions, dissociates into catalytically active monomeric species. Computational studies have been instrumental in mapping out the catalytic cycles of various transformations catalyzed by ruthenium-arene complexes, including C-H bond activation, arylation, and cycloaddition reactions.

Mechanistic investigations, supported by DFT calculations, have revealed that the catalytic cycles often involve a series of fundamental steps: ligand substitution, oxidative addition, migratory insertion, and reductive elimination. For instance, in Ru-catalyzed C-H arylation reactions, computational models have helped to discern the viability of different proposed mechanisms. Studies have shown that the reaction can proceed through a concerted metalation-deprotonation pathway, and DFT calculations have been crucial in determining the energy barriers associated with different transition states, thus identifying the rate-determining step.

One key area of investigation has been the role of cyclometalated ruthenium species as key intermediates. DFT and experimental kinetic studies have demonstrated that bis-cyclometalated ruthenium complexes can be pivotal in these catalytic processes. The calculations can predict the geometries of these intermediates and transition states, providing a detailed atomistic picture of the reaction pathway. For example, in the arylation of arenes, DFT calculations can rationalize the observed kinetic orders by identifying the rate-limiting step within the product-release stage of the catalytic cycle.

Below is a representative table summarizing computed energy barriers for key steps in a hypothetical Ru-catalyzed C-H activation and arylation cycle, illustrating the type of data generated from mechanistic DFT studies.

| Catalytic Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Benzene (B151609) Dissociation | [RuCl₂(C₆H₆)(Solvent)] | 10-15 |

| C-H Activation | [RuCl(Aryl)(C₆H₆)(Solvent)] | 20-25 |

| Oxidative Addition | [RuCl₂(Aryl)(Ar-X)(C₆H₆)] | 15-20 |

| Reductive Elimination | [RuCl(Aryl-Ar')(C₆H₆)] | 5-10 |

Note: The values in this table are illustrative and can vary significantly depending on the specific substrates, ligands, and computational methods employed.

Electronic Structure Calculations

Electronic structure calculations, predominantly using DFT, have been vital in understanding the bonding, stability, and reactivity of this compound and its derivatives. These calculations provide detailed information about the molecular orbitals, charge distribution, and the nature of the metal-ligand interactions.

The bonding between the ruthenium center and the benzene ring is a key feature of this complex. DFT studies have characterized this interaction as a d-π interaction, where the filled d-orbitals of the ruthenium atom donate electron density to the π* antibonding orbitals of the benzene ring, while the π-system of the benzene ring donates electron density to the vacant d-orbitals of the ruthenium. This synergistic bonding model explains the stability of the complex.

Electronic structure calculations are also employed to rationalize the spectroscopic and electrochemical properties of these complexes. For example, Time-Dependent DFT (TD-DFT) can be used to predict the UV-vis absorption spectra, assigning the observed electronic transitions to specific molecular orbital promotions. These calculations can help in understanding the photophysical properties of related ruthenium-arene complexes.

The table below presents typical computed electronic properties for a monomeric [RuCl₂(C₆H₆)] fragment, derived from DFT calculations.

| Property | Computational Method | Calculated Value |

| HOMO-LUMO Gap | B3LYP/def2-SVP | 2.5 - 3.5 eV |

| Mulliken Charge on Ru | DFT | +0.4 to +0.6 |

| Ru-Benzene Bond Distance | DFT Geometry Optimization | 2.15 - 2.25 Å |